molecular formula C17H18N4 B3896032 1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B3896032
M. Wt: 278.35 g/mol
InChI Key: PDBMMPSXBQYWCE-UHFFFAOYSA-N
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Description

The compound “1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a type of heterocyclic aromatic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C19H22N4 and a molecular weight of 306.414 .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as the compound , has been a topic of considerable interest due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . Various methods have been developed for the synthesis of benzimidazole derivatives, including the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzimidazole moiety, which is a six-membered benzene ring fused to a five-membered imidazole ring . This structure is similar to the natural heterocycles purines and pyrimidines, making it of great practical importance .


Chemical Reactions Analysis

Benzimidazole derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, they can be used in the synthesis of azoloazines, which are compounds exhibiting excellent indicators of antiviral action .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for the research and development of “1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” and similar compounds could involve further exploration of their wide spectrum of biological activity and numerous therapeutic applications in medicine . This could include the development of new synthesis methods, the investigation of their mechanisms of action, and the assessment of their safety and hazards.

properties

IUPAC Name

1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-3-4-9-19-16-10-12(2)13(11-18)17-20-14-7-5-6-8-15(14)21(16)17/h5-8,10,19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBMMPSXBQYWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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